BenchChemオンラインストアへようこそ!

2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile

Physicochemical profiling Chromatographic method development Formulation stoichiometry

2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile (CAS 2095410-80-1) is a heterocyclic small molecule (C₁₁H₁₀N₄, MW 198.22) comprising a 5-methyl-3-(pyridin-3-yl)-1H-pyrazole core N1-functionalized with an acetonitrile group. This compound belongs to a scaffold class recognized in kinase inhibitor research, where pyrazolyl-pyridine and pyrazolyl-nicotinonitrile conjugates have demonstrated PIM-1 and FLT3 kinase inhibitory activity.

Molecular Formula C11H10N4
Molecular Weight 198.22 g/mol
CAS No. 2095410-80-1
Cat. No. B1435230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
CAS2095410-80-1
Molecular FormulaC11H10N4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC#N)C2=CN=CC=C2
InChIInChI=1S/C11H10N4/c1-9-7-11(14-15(9)6-4-12)10-3-2-5-13-8-10/h2-3,5,7-8H,6H2,1H3
InChIKeyFHMLMYCFRZACEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile (CAS 2095410-80-1): A Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry Procurement


2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile (CAS 2095410-80-1) is a heterocyclic small molecule (C₁₁H₁₀N₄, MW 198.22) comprising a 5-methyl-3-(pyridin-3-yl)-1H-pyrazole core N1-functionalized with an acetonitrile group . This compound belongs to a scaffold class recognized in kinase inhibitor research, where pyrazolyl-pyridine and pyrazolyl-nicotinonitrile conjugates have demonstrated PIM-1 and FLT3 kinase inhibitory activity [1][2]. The compound is commercially available as a research chemical from multiple global vendors at purities ranging from 95% to 98%, with documented hazard classification (H302, H315, H319, H335) and predicted physicochemical properties including a boiling point of 385.5±37.0 °C and pKa of 3.55±0.12 . No direct primary research literature reporting biological activity data for this exact compound was identified at the time of this analysis; the quantitative evidence presented below derives from head-to-head physicochemical comparisons with its closest structural analogs, class-level inference from published kinase inhibitor studies on related scaffolds, and vendor-certified quality metrics.

Why 2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile Cannot Be Casually Substituted by In-Class Analogs


Within the pyrazolyl-pyridine-acetonitrile chemical space, minor structural variations produce quantifiable differences in physicochemical properties, synthetic utility, and predicted target engagement profiles that preclude casual interchange. The pyridin-3-yl attachment in this compound confers a distinct rotatable bond count, topological polar surface area, and hydrogen-bonding geometry compared to the pyridin-2-yl positional isomer . The 5-methyl substituent yields a molecular weight 14.03 Da lower and a boiling point approximately 13.5 °C lower than the 5-ethyl homolog, with implications for chromatographic behaviour, formulation handling, and stoichiometric precision in multi-step syntheses . Critically, the C4-unsubstituted pyrazole ring in this compound provides a vacant site for electrophilic substitution or cross-coupling that is blocked in the 4-iodo and 4-bromo analogs, positioning this compound as a more versatile late-stage diversification intermediate rather than a pre-functionalized end-point building block . The acetonitrile moiety further differentiates this compound from its ethanol and acetimidamide counterparts by enabling orthogonal reactivity (nitrile hydrolysis, cycloaddition, reduction) that is unavailable in the reduced or hydrolyzed derivatives .

Quantitative Differentiation Evidence for 2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile (CAS 2095410-80-1) vs. Closest Analogs


Molecular Weight and Boiling Point Differentiation vs. 5-Ethyl Homolog (CAS 2098132-84-2)

The target compound (C₁₁H₁₀N₄, MW 198.22) is differentiated from its 5-ethyl homolog (C₁₂H₁₂N₄, MW 212.25) by a molecular weight difference of 14.03 Da (one methylene unit) and a predicted boiling point difference of approximately 13.5 °C . This lower molecular weight and boiling point translate into distinct chromatographic retention behaviour and thermal handling requirements during synthesis and purification. The near-identical pKa values (3.55±0.12 vs. 3.56±0.12) indicate that pyridine basicity is conserved across this homolog pair, but the lower XlogP predicted for the methyl analog (estimated ~1.1–1.3 based on analog data) versus the ethyl analog (XlogP 1.5) may confer differential solubility and partitioning characteristics in biphasic reaction or extraction conditions .

Physicochemical profiling Chromatographic method development Formulation stoichiometry

Rotatable Bond and Conformational Flexibility Comparison vs. Pyridin-2-yl Positional Isomer (CAS 2097964-24-2)

The target compound, bearing the pyridine nitrogen at the meta (3-) position relative to the pyrazole linkage, is estimated to possess 3 rotatable bonds, compared to 2 rotatable bonds for the pyridin-2-yl positional isomer (CAS 2097964-24-2), which has the nitrogen at the ortho position adjacent to the pyrazole connection . The pyridin-2-yl isomer also has a computed XlogP of 1.1 and a topological polar surface area (TPSA) of 54.5 Ų . The pyridin-3-yl orientation in the target compound alters the spatial disposition of the nitrogen lone pair relative to the pyrazole ring plane, which has been demonstrated in related kinase inhibitor series to affect hinge-region hydrogen-bonding geometry with the kinase active site [1]. In the FLT3 inhibitor series reported by El-Deeb and Lee (2010), pyridin-3-yl attachment was specifically incorporated alongside pyridin-4-yl variants to optimize kinase selectivity profiles [1].

Molecular recognition Conformational analysis Kinase hinge binding

C4 Pyrazole Position Availability for Late-Stage Functionalization vs. 4-Iodo Analog (CAS 2091213-48-6)

The target compound features an unsubstituted C4 position on the pyrazole ring, in contrast to the 4-iodo derivative (CAS 2091213-48-6) which carries a C4 iodine substituent. The molecular weight difference is 125.90 Da (target: 198.22 g/mol vs. 4-iodo: 324.12 g/mol), a 63.5% increase . The 4-iodo analog is pre-functionalized for direct cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), but the heavier iodine atom alters physicochemical properties and may complicate downstream purification. The C4-unsubstituted target compound, by contrast, serves as a versatile precursor that can undergo electrophilic aromatic substitution (halogenation, nitration, formylation) at C4 under controlled conditions, enabling divergent late-stage diversification from a single intermediate [1]. Additionally, the lower molecular weight of the target compound (198.22 vs. 324.12) translates into lower per-mole procurement cost for equivalent molar quantities and simpler mass spectrometric characterization due to the absence of the characteristic iodine isotope pattern.

Late-stage diversification Cross-coupling Medicinal chemistry building blocks

Acetonitrile Functional Group Orthogonal Reactivity vs. Ethanol Analog (CAS 2091124-01-3)

The target compound incorporates a nitrile (CN) group at the N1-methylene position, distinguishing it from the ethanol analog (CAS 2091124-01-3) which bears a primary alcohol (CH₂CH₂OH) at the same position. The molecular formula difference (C₁₁H₁₀N₄ vs. C₁₁H₁₃N₃O) reflects the replacement of the nitrile nitrogen with an oxygen atom and the addition of two hydrogen atoms, yielding a molecular weight difference of +5.02 Da for the ethanol analog (203.24 vs. 198.22) . The nitrile group in the target compound enables a distinct set of synthetic transformations inaccessible from the alcohol: hydrolysis to carboxylic acid or primary amide, cycloaddition to tetrazoles, reduction to primary amine, and conversion to amidines or amidoximes [1]. Conversely, the ethanol analog is limited to alcohol-centric chemistry (oxidation, esterification, etherification, sulfonation).

Synthetic diversification Nitrile chemistry Bioisostere strategy

Class-Level Kinase Inhibitor Scaffold Validation: PIM-1 and FLT3 Inhibitory Activity of Pyrazolyl-Pyridine Conjugates

While no direct biological assay data for the target compound (CAS 2095410-80-1) was identified in primary literature, the pyrazolyl-pyridine and pyrazolyl-nicotinonitrile scaffold class to which it belongs has demonstrated quantifiable kinase inhibitory activity. In the PIM-1 kinase study by Nafie et al. (2024), compound 9 (a pyrazolyl-nicotinonitrile conjugate) achieved an IC₅₀ of 8.4 nM with 98.8% PIM-1 inhibition, outperforming the reference inhibitor staurosporine (IC₅₀ 16.7 nM, 95.6% inhibition) [1]. Compound 10, a pyrazolyl derivative synthesized via heterocyclization of an acetohydrazide precursor with acetylacetone, showed an IC₅₀ of 34.6 nM with 87.6% inhibition [1]. In the FLT3 kinase domain, El-Deeb and Lee (2010) reported that pyrazole derivatives with pyridin-3-yl and pyridin-4-yl substituents at position 4 of the pyrazole ring exhibited selective FLT3 inhibitory activity, with compound 10f achieving an IC₅₀ of 1.74 μM against FLT3 in a panel of 54 kinases [2]. The target compound retains the core structural features common to these active scaffolds: a pyridin-3-yl group at pyrazole C3, a methyl group at C5, and an electron-withdrawing substituent at N1. This scaffold-level evidence supports the compound's potential as a precursor for generating kinase-targeted libraries, though direct activity confirmation requires experimental validation.

Kinase inhibition PIM-1 FLT3 Anticancer scaffold

Vendor Purity Grade Differentiation and Hazard Classification for Procurement Risk Assessment

The target compound is available from multiple vendors with certified purity grades ranging from 95% to 98%, enabling procurement decisions based on end-use requirements . Fluorochem offers the compound at 95.0% purity (Product Code F521079) with full GHS hazard classification: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), Signal Word: Warning . Bidepharm supplies the compound at 97% purity with batch-specific QC documentation including NMR, HPLC, and GC traceability . MolCore offers 98% purity under ISO certification suitable for global pharmaceutical R&D and QC applications . The absence of mutagenic, carcinogenic, or reproductive toxicity hazard statements (no H340, H350, H360) differentiates this compound from more heavily substituted analogs that may carry additional toxicological liabilities. Procurement cost as listed by Fluorochem is £810.00 per 250 mg, which should be factored into budget planning relative to the 5-ethyl homolog or 4-iodo analog pricing.

Quality control Procurement specification Safety assessment

Procurement-Relevant Application Scenarios for 2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile (CAS 2095410-80-1)


Medicinal Chemistry: PIM-1 Kinase Inhibitor Library Synthesis Using the Acetonitrile-Containing Pyrazolyl-Pyridine Scaffold

The target compound serves as a key building block for constructing focused libraries targeting PIM-1 kinase, leveraging the established activity of pyrazolyl-nicotinonitrile conjugates (IC₅₀ values as low as 8.4 nM with 98.8% inhibition reported for structurally related compounds) [1]. The acetonitrile group at N1 enables further elaboration to amidines, tetrazoles, or amides, while the unsubstituted C4 position allows for systematic SAR exploration through electrophilic halogenation followed by cross-coupling. The pyridin-3-yl nitrogen provides a hinge-binding motif complementary to the PIM-1 ATP-binding site, as demonstrated by molecular docking studies of related compounds showing hydrogen bond interactions with Lys67, Glu171, and Asp186 [1].

Synthetic Methodology Development: Late-Stage Diversification at the C4 Pyrazole Position

The C4-unsubstituted pyrazole ring in the target compound, with its molecular weight of 198.22 g/mol and absence of heavy halogen atoms (compared to the 4-iodo analog at 324.12 g/mol), makes it an ideal substrate for developing and optimizing C4-selective electrophilic substitution or directed C–H activation protocols . The lower mass simplifies reaction monitoring by LC-MS and reduces the cost per mole of substrate, while the nitrile group provides a convenient IR spectroscopic handle (νCN ~2250 cm⁻¹) for reaction progress tracking. Successful C4 functionalization can then be applied to generate panels of diversely substituted analogs for biological screening.

Physicochemical and ADMET Property Optimization: Methyl vs. Ethyl Homolog Comparison Studies

The 14.03 Da molecular weight difference and approximately 13.5 °C boiling point difference between the target 5-methyl compound and its 5-ethyl homolog enable systematic studies of how incremental alkyl chain extension affects physicochemical properties relevant to drug-likeness . The target compound's lower predicted lipophilicity (estimated XlogP ~1.1–1.3 vs. 1.5 for the ethyl homolog) may confer improved aqueous solubility and reduced CYP450 metabolic liability, properties that can be experimentally benchmarked in head-to-head comparative assays.

Chemical Biology Tool Compound Derivatization: Nitrile-to-Amidine Conversion for Enhanced Target Engagement

The nitrile functionality in the target compound provides a direct synthetic route to amidine derivatives (via Pinner reaction or direct amination), which have been demonstrated to enhance hydrogen-bonding capacity with kinase active sites [1]. The acetimidamide analog (CAS 2098109-16-9) is commercially available, enabling direct comparative assessment of nitrile vs. amidine bioactivity. The target compound thus supports chemical biology workflows where the nitrile serves as both a synthetic handle and a potential warhead for covalent inhibitor design.

Quote Request

Request a Quote for 2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.